1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one; trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2,7-Diazaspiro[35]nonan-7-yl}ethan-1-one; trifluoroacetic acid is a chemical compound with a unique spirocyclic structure
準備方法
The synthesis of 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable precursor in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反応の分析
1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
科学的研究の応用
1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one can be compared with other spirocyclic compounds, such as:
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: This compound has a similar structure but differs in the position of the functional groups.
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone: Another similar compound with slight variations in the molecular structure.
The uniqueness of 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one lies in its specific spirocyclic framework and the presence of trifluoroacetic acid, which may impart distinct chemical and biological properties.
生物活性
1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one, often referred to in the context of its hydrochloride form, is a compound that has garnered attention for its biological activity, particularly as a potential therapeutic agent against cancer. This article explores the compound's biological activity, focusing on its interactions with the KRAS G12C mutation, which is a significant target in cancer treatment.
- IUPAC Name: 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one
- Molecular Formula: C₉H₁₆N₂O
- Molecular Weight: 168.24 g/mol
- CAS Number: 1474026-47-5
Biological Activity Overview
Recent studies have identified derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one as potent covalent inhibitors of the KRAS G12C mutation. This mutation is known to play a crucial role in various cancers, particularly non-small cell lung cancer (NSCLC). The ability of these compounds to bind covalently to the mutated protein offers a novel approach to targeting what has traditionally been considered an "undruggable" target.
The mechanism involves binding to the cysteine residue at position 12 of the KRAS G12C protein. This binding disrupts the protein's function, leading to inhibition of downstream signaling pathways associated with cell proliferation and survival.
Study 1: Efficacy Against KRAS G12C Mutation
A pivotal study reported the discovery of a series of derivatives based on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one. These derivatives were evaluated for their in vitro and in vivo efficacy against KRAS G12C mutation-positive cell lines.
Compound | Inhibition Type | In Vitro Efficacy | In Vivo Efficacy |
---|---|---|---|
Compound 1 | Covalent binding | High pERK inhibition | Dose-dependent tumor regression in NCI-H1373 xenograft model |
Compound 7b | Covalent binding | Enhanced metabolic stability | Significant antitumor effect post-administration |
The lead compound demonstrated a dose-dependent antitumor effect when administered subcutaneously in animal models, highlighting its potential as an effective therapeutic agent for solid tumors associated with KRAS mutations .
Study 2: Structural Optimization
Further optimization efforts focused on enhancing the lead compound's properties through structure-based drug design. By analyzing co-crystal structures of the compound bound to KRAS G12C, researchers were able to modify substituents on the quinazoline scaffold to improve both potency and selectivity .
Summary of Findings
The biological activity of 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one and its derivatives shows significant promise in oncological applications, particularly against KRAS G12C mutations. The ability to inhibit this mutation effectively positions these compounds as potential candidates for further development in cancer therapeutics.
特性
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.C2HF3O2/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;3-2(4,5)1(6)7/h10H,2-7H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEZZBKHZKYQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。